9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione
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Overview
Description
9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione is a complex organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione, an aldehyde, and an amine or ammonium acetate. The reaction is often carried out in an ionic liquid medium such as [bmim]Br, which provides a benign environment with good solvating ability and high thermal stability . The reaction conditions include moderate temperatures and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the methoxy and chlorophenyl groups allows for oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.
Scientific Research Applications
9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel modulator, which could be useful in treating cardiovascular diseases.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it a candidate for research in anti-tumor and anti-diabetic agents.
Industrial Applications: Its stability and unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione involves its interaction with calcium channels in biological systems. The compound modulates the flow of calcium ions, which is crucial for various physiological processes such as muscle contraction and neurotransmission . The molecular targets include specific calcium channel subunits, and the pathways involved are related to calcium signaling.
Comparison with Similar Compounds
Similar compounds include:
3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione: This compound has a dichlorophenyl group instead of a chlorophenyl group, which affects its chemical reactivity and biological activity.
3,3,6,6-tetramethyl-9,10-di(4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione: This compound features two methoxyphenyl groups, which enhance its lipophilicity and potential biological applications.
The uniqueness of 9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C30H32ClNO3 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
9-[2-[(4-chlorophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C30H32ClNO3/c1-29(2)13-21-27(23(33)15-29)26(28-22(32-21)14-30(3,4)16-24(28)34)20-7-5-6-8-25(20)35-17-18-9-11-19(31)12-10-18/h5-12,26,32H,13-17H2,1-4H3 |
InChI Key |
UXIFKXGGDYBUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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